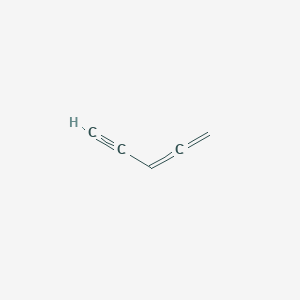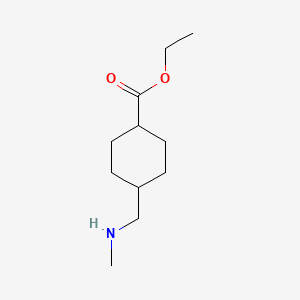
6-methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid is a compound that combines the structural features of an indole derivative with a trifluoroacetic acid moiety. Indole derivatives are significant in natural products and drugs due to their biological activities . This compound is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methanesulfonyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method uses methanesulfonic acid under reflux conditions in methanol to produce the indole derivative . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for scalability. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methanesulfonyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Applications De Recherche Scientifique
6-Methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for various diseases due to its biological activity.
Industry: In the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-methanesulfonyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as:
- 6-Methanesulfonyl-1H-indole
- 2,3-Dihydro-1H-indole-5-sulfonic acid
- Trifluoroacetic acid derivatives
Uniqueness
6-Methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid is unique due to its combination of an indole core with a methanesulfonyl group and a trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C11H12F3NO4S |
|---|---|
Poids moléculaire |
311.28 g/mol |
Nom IUPAC |
6-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8;3-2(4,5)1(6)7/h2-3,6,10H,4-5H2,1H3;(H,6,7) |
Clé InChI |
LDUYAKWWXJBHNQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(CCN2)C=C1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)
![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)





![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
